

Application Notes and Protocols for In Vivo Studies with Org-24598

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Compound of Interest

Compound Name: Org-24598

Cat. No.: B1662365

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Introduction

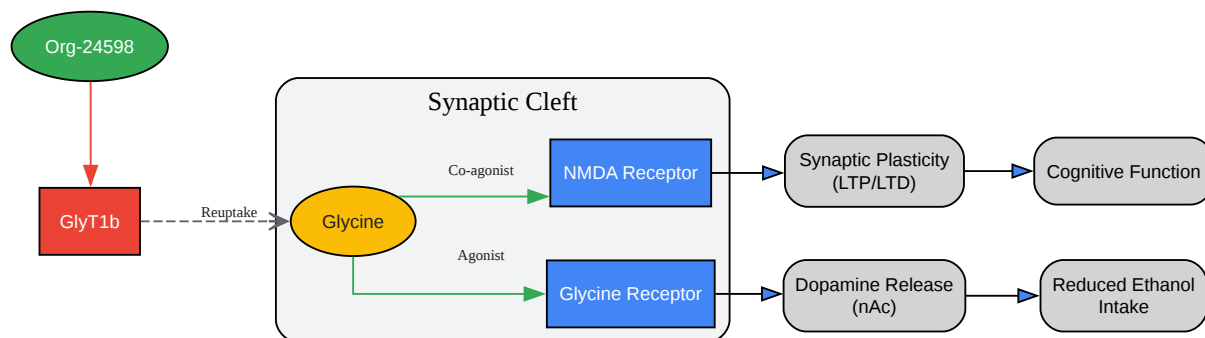
Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1b (GlyT1b), with an IC₅₀ of 6.9 nM.[1] By blocking the reuptake of glycine from the synaptic cleft, **Org-24598** effectively increases the extracellular concentration of this amino acid. Glycine serves as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors and an agonist at inhibitory glycine receptors.[2] This modulation of glycinergic neurotransmission makes **Org-24598** a valuable tool for investigating the role of GlyT1 in various physiological and pathological processes in the central nervous system. In vivo studies have demonstrated its activity and therapeutic potential in conditions such as alcoholism and cognitive deficits associated with ethanol withdrawal.[3][4][5]

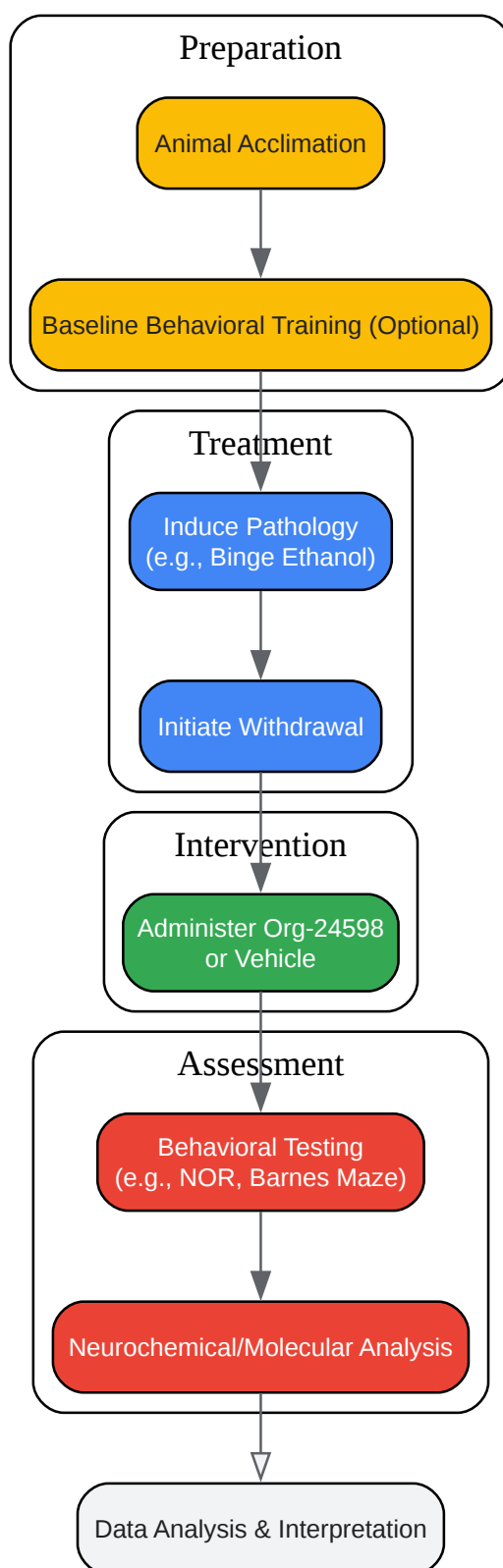
These application notes provide detailed experimental protocols for in vivo studies using **Org-24598**, primarily focusing on rodent models of alcohol-related disorders and cognitive function.

Mechanism of Action

Org-24598's primary mechanism of action is the selective inhibition of the GlyT1b transporter, which is predominantly expressed on glial cells. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of both NMDA receptors and glycine receptors. The potentiation of NMDA receptor function is crucial for synaptic plasticity, learning, and memory. Additionally, by modulating glycine levels, **Org-24598** can influence

neurotransmitter systems, including the mesolimbic dopamine system, which is implicated in reward and addiction.[3][6]





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References

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